

In-Depth Technical Guide: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

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Compound of Interest

Compound Name: 7-(3-Hydroxypropoxy)quinazolin-4(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known biological relevance of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**. This compound is a key intermediate in the synthesis of the potent and selective Aurora B kinase inhibitor, AZD1152 (Baracertib). While its primary role is as a precursor in a multi-step synthetic pathway, understanding its chemical properties is crucial for the efficient production of this clinically investigated anti-cancer agent. This document collates available data on its chemical identity and provides a generalized context for its synthesis, acknowledging the current lack of specific, publicly available experimental data for this particular molecule.

Molecular Structure and Identification

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a heterocyclic organic compound featuring a quinazolinone core functionalized with a 3-hydroxypropoxy group at the 7-position.

Identifier	Value
IUPAC Name	7-(3-hydroxypropoxy)quinazolin-4(3H)-one
CAS Number	557770-89-5[1]
Chemical Formula	C ₁₁ H ₁₂ N ₂ O ₃ [1]
Molecular Weight	220.22 g/mol [1]
Canonical SMILES	<chem>C1=CC2=C(C=C1OCCCCO)C(=O)NC=N2</chem>
InChI Key	NENVTSMNZWBOJP-UHFFFAOYSA-N

```
digraph "7 - (3-Hydroxypropoxy)quinazolin-4(3H) - one" {  
graph [layout=neato, overlap=false, splines=true, maxiter=5000];  
node [shape=plaintext, fontname="Arial", fontsize=12];  
edge [fontname="Arial", fontsize=10];
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// Atom nodes  
N1 [label="N", pos="0.5,1.2!"];  
C2 [label="C", pos="1.5,1.2!"];  
N3 [label="N", pos="2.0,0.0!"];  
C4 [label="C", pos="1.0,-1.2!"];  
C4a [label="C", pos="-0.5,-1.2!"];  
C5 [label="C", pos="-1.5,-1.2!"];  
C6 [label="C", pos="-2.0,0.0!"];  
C7 [label="C", pos="-1.5,1.2!"];  
C8 [label="C", pos="-0.5,2.4!"];  
C8a [label="C", pos="0.0,0.0!"];  
O4 [label="O", pos="1.5,-2.4!"];  
H3[label="H", pos="3.0,0.0!"];  
O7 [label="O", pos="-2.5,2.4!"];  
C1_prop [label="C", pos="-3.5,1.2!"];  
C2_prop [label="C", pos="-4.5,2.4!"];  
C3_prop [label="C", pos="-5.5,1.2!"];
```

```
O_prop [label="O", pos="-6.5,2.4!"];  
H_prop [label="H", pos="-7.0,1.8!"];
```

```
// Quinazolinone ring bonds
```

```
N1 -- C2;  
C2 -- N3;  
N3 -- C4;  
C4 -- C4a;  
C4a -- C8a;  
C8a -- N1;  
C4a -- C5;  
C5 -- C6;  
C6 -- C7;  
C7 -- C8;  
C8 -- C8a;
```

```
// Substituent bonds
```

```
C4 -- O4 [style=double];  
N3 -- H3;  
C7 -- O7;  
O7 -- C1_prop;  
C1_prop -- C2_prop;  
C2_prop -- C3_prop;  
C3_prop -- O_prop;  
O_prop -- H_prop;
```

```
// Benzene ring double bonds
```

```
edge [style=double];  
C5 -- C6;  
C7 -- C8;  
C8a -- N1;  
C2 -- N3;
```

C4a -- C5;
C6 -- C7;
C8 -- C8a;
C4 -- C4a;
}

Figure 1: 2D Chemical Structure of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.

Synthesis and Experimental Protocols

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is primarily known as a synthetic intermediate in the preparation of the Aurora kinase inhibitor AZD1152.^[1] While specific, detailed experimental protocols for the synthesis of this exact molecule are not readily available in peer-reviewed literature, its synthesis can be inferred from general methodologies for the preparation of substituted quinazolin-4(3H)-ones.

A plausible synthetic route involves the reaction of a suitably substituted 2-aminobenzamide or a related precursor with a source for the C2 carbon of the quinazolinone ring, followed by or preceded by the etherification of the 7-hydroxy group.

General Synthetic Workflow:

Figure 2: Generalized synthetic workflow for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**.

Note on Experimental Protocols: The lack of published, detailed experimental protocols prevents the inclusion of specific reaction conditions, reagent quantities, and purification methods. Researchers aiming to synthesize this compound should refer to patents detailing the synthesis of AZD1152, which may contain the necessary experimental procedures for its intermediates.

Physicochemical Properties

Currently, there is a lack of experimentally determined physicochemical data in the public domain. Predicted values for some properties are available from chemical suppliers.

Property	Predicted Value
Boiling Point	424.8 ± 51.0 °C[2]
Density	1.34 g/cm ³ [2]
pKa	14.79 ± 0.10[2]

Spectroscopic Characterization

As of the latest literature search, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** has been published. The characterization of this compound would typically involve the following analyses:

- ¹H NMR: Would be expected to show signals corresponding to the aromatic protons on the quinazolinone ring, the methylene protons of the propoxy chain, and the hydroxyl proton.
- ¹³C NMR: Would display resonances for the carbon atoms of the quinazolinone core and the propoxy side chain.
- Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 220.22 g/mol . Fragmentation patterns would likely involve the loss of the hydroxypropoxy side chain.
- Infrared (IR) Spectroscopy: Characteristic peaks would be observed for the N-H and O-H stretching, C=O (amide) stretching, and aromatic C-H and C=C stretching vibrations.

Biological Activity and Signaling Pathways

The primary and currently understood biological relevance of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** is its role as a key intermediate in the synthesis of AZD1152 (Baracertib).[1]

Role as a Precursor to AZD1152:

AZD1152 is a dihydrogen phosphate prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA. AZD1152-HQPA is a highly potent and selective inhibitor of Aurora B

kinase, a key regulator of cell division. Inhibition of Aurora B leads to defects in chromosome segregation and ultimately apoptosis in proliferating cancer cells.



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Figure 3: Role of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** as a precursor to the Aurora B kinase inhibitor AZD1152.

Direct Biological Activity: There is currently no publicly available data to suggest that **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one** has any significant direct biological activity or that it has been investigated as a standalone therapeutic agent. Its utility appears to be confined to its role in chemical synthesis.

Quantitative Data

Due to the lack of studies on the direct biological effects of **7-(3-Hydroxypropoxy)quinazolin-4(3H)-one**, there is no quantitative data such as IC₅₀ or K_i values to report for this compound.

Conclusion

7-(3-Hydroxypropoxy)quinazolin-4(3H)-one is a well-defined chemical entity with a crucial, albeit indirect, role in the development of anti-cancer therapeutics. Its significance lies in its function as a key building block for the Aurora B kinase inhibitor AZD1152. While a comprehensive dataset including detailed experimental protocols for its synthesis and full spectroscopic characterization is not currently available in the public domain, this guide provides a summary of its known properties and its place in the broader context of medicinal chemistry. Further research into the synthesis of AZD1152, potentially through the examination of relevant patents, is recommended for scientists requiring detailed experimental procedures.

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References

- 1. 7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE | 557770-89-5 [m.chemicalbook.com]
- 2. 557770-89-5 CAS MSDS (7-(3-HYDROXY-PROPOXY)-3H-QUINAZOLIN-4-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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